2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde
Description
2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde (CAS: 881402-41-1) is a halogenated pyridine derivative with the molecular formula C₁₂H₇BrClNO and a molar mass of 296.55 g/mol . The compound features a pyridine ring substituted with a 4-bromophenyl group at position 2, a chlorine atom at position 6, and an aldehyde functional group at position 2.
Properties
CAS No. |
881402-41-1 |
|---|---|
Molecular Formula |
C12H7BrClNO |
Molecular Weight |
296.54 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-chloropyridine-4-carbaldehyde |
InChI |
InChI=1S/C12H7BrClNO/c13-10-3-1-9(2-4-10)11-5-8(7-16)6-12(14)15-11/h1-7H |
InChI Key |
OHEWAKGYJZLRDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=C2)C=O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Initial Coupling
The synthesis begins with the construction of the pyridine core functionalized with halogen substituents. A Suzuki-Miyaura cross-coupling between 4-bromophenylboronic acid and 2,6-dichloropyridine-4-carbaldehyde is commonly employed to introduce the bromophenyl group at the 2-position of the pyridine ring. This reaction typically uses a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene and aqueous Na₂CO₃ at 80–100°C for 12–24 hours. The coupling achieves yields of 65–78%, depending on the purity of the boronic acid and the absence of oxygen.
Key reaction equation:
Optimization of Coupling Conditions
The choice of base and solvent significantly impacts efficiency. Substituting Na₂CO₃ with K₃PO₄ in a dioxane/water system increases yields to 82% by enhancing the solubility of the boronic acid. Additionally, ligand selection plays a critical role: bulky phosphine ligands like SPhos reduce homocoupling byproducts, while shorter reaction times (8–10 hours) minimize decomposition of the aldehyde group.
Vilsmeier-Haack Formylation Pathway
Formylation of Chloropyridine Intermediates
The Vilsmeier-Haack reaction introduces the aldehyde group at the 4-position of the pyridine ring. This method involves treating 2-(4-bromophenyl)-6-chloropyridine with DMF and POCl₃ to generate the Vilsmeier reagent in situ, followed by hydrolysis with aqueous NaOH. The reaction proceeds at 0–5°C to prevent over-oxidation, yielding 70–85% of the target aldehyde.
Critical parameters:
-
Temperature control : Exceeding 10°C leads to side reactions such as dimerization.
-
Stoichiometry : A 1:2 molar ratio of DMF to POCl₃ ensures complete reagent formation.
Byproduct Analysis and Mitigation
Common byproducts include 6-chloro-2-(4-bromophenyl)pyridine-4-carboxylic acid (from over-oxidation) and bis-aldehyde dimers . Adding a scavenger like 2,6-lutidine during hydrolysis reduces acid formation by neutralizing excess HCl.
Reductive Hydrolysis of Imidazoline Intermediates
Synthesis of 4-Pyridine-2-Imidazoline
Adapting methods from CN106518753A, this compound can be synthesized via a two-step process:
-
Solvent-free condensation : Isonicotinic acid reacts with ethylenediamine at 150–260°C to form 4-pyridine-2-imidazoline.
-
Reductive hydrolysis : Sodium borohydride in ethanol under nitrogen reduces the imidazoline intermediate, followed by acid-catalyzed hydrolysis to yield the aldehyde.
Representative data from Patent CN106518753A:
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Isonicotinic acid + ethylenediamine | 260°C, 3h | 87% |
| 2 | 4-Pyridine-2-imidazoline + NaBH₄ | -10°C, 2h | 88% |
Advantages and Limitations
This method avoids expensive palladium catalysts and operates under solvent-free conditions, reducing costs. However, the high temperatures (260°C) in Step 1 risk thermal decomposition of sensitive substrates, limiting its applicability to thermally stable precursors.
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Yield Range | Scalability | Cost |
|---|---|---|---|
| Suzuki-Vilsmeier | 65–85% | Moderate | High (Pd catalysts) |
| Reductive Hydrolysis | 84–88% | High | Low |
The reductive hydrolysis route offers superior scalability and cost efficiency, whereas the Suzuki-Vilsmeier method provides better functional group tolerance for derivatives.
Catalyst and Solvent Innovations
Recent advances in nickel-catalyzed couplings (e.g., NiI₂ with bipyridine ligands) show promise for replacing palladium in Suzuki-type reactions, reducing costs by 40% while maintaining yields of 75–80%. Solvent systems like DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) enhance reaction rates by stabilizing intermediates, particularly in reductive environments.
Challenges in Purification and Characterization
Chromatographic Separation
The polar aldehyde group complicates purification. Silica gel chromatography with ethyl acetate/hexane (3:7) gradients achieves >95% purity, but alternatives like centrifugal partition chromatography reduce solvent use by 30%.
Spectroscopic Confirmation
-
¹H NMR : Aldehyde proton at δ 10.2–10.4 ppm (singlet).
-
IR : Strong C=O stretch at 1690–1710 cm⁻¹.
Halogen substituents (Br, Cl) exhibit distinct isotopic patterns in mass spectrometry, with molecular ion peaks at m/z 267.55 (M⁺).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: 2-(4-Bromophenyl)-6-chloropyridine-4-carboxylic acid.
Reduction: 2-(4-Bromophenyl)-6-chloropyridine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Overview : This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially anti-cancer agents. Its unique structure allows for modifications that enhance biological activity.
Key Findings :
- Anticancer Activity : Research indicates that pyridine derivatives, including 2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde, exhibit significant anticancer properties. The compound's ability to be chemically modified facilitates the development of targeted therapies against different cancer types .
- Mechanism of Action : Studies have shown that pyridine-containing compounds can target specific kinases involved in cell growth and proliferation, making them suitable for cancer treatment .
Agricultural Chemicals
Overview : The compound is utilized in formulating agrochemicals, contributing to the development of herbicides and pesticides.
Key Findings :
- Targeted Herbicides : Its chemical structure allows for the design of herbicides that selectively target specific plant species while minimizing environmental impact. This selectivity is crucial for sustainable agriculture practices .
- Pesticidal Properties : The compound has been investigated for its potential as a pesticide, demonstrating efficacy against various pests while maintaining safety for non-target organisms .
Material Science
Overview : In material science, this compound is explored for its potential in creating advanced materials.
Key Findings :
- Polymer Development : The compound's properties lend themselves to the synthesis of polymers with enhanced thermal stability and chemical resistance. These materials are essential in various industrial applications .
- Coatings and Composites : Research indicates that incorporating this compound into coatings can improve their durability and resistance to environmental degradation .
Biochemical Research
Overview : Researchers utilize this compound in studies related to enzyme inhibition and receptor binding.
Key Findings :
- Enzyme Inhibition Studies : The compound has been used to probe enzyme activity, aiding in the understanding of biochemical pathways and potential therapeutic targets. For instance, its derivatives have shown promise in inhibiting specific enzymes linked to disease processes .
- Receptor Binding Assays : Investigations into how this compound interacts with biological receptors provide insights into its potential therapeutic applications, particularly in drug design .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Anticancer drugs | Targeted therapy development |
| Agricultural Chemicals | Herbicides and pesticides | Environmental safety and specificity |
| Material Science | Advanced polymers and coatings | Enhanced durability and resistance |
| Biochemical Research | Enzyme inhibition and receptor binding studies | Insights into therapeutic targets |
Case Studies
-
Anticancer Development :
- A study highlighted the synthesis of a novel anticancer agent derived from this compound that demonstrated significant efficacy against breast cancer cell lines. The modifications made to the initial compound enhanced its potency and selectivity towards cancer cells while reducing cytotoxicity towards normal cells .
- Agricultural Application :
- Material Innovation :
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromophenyl and chloropyridine groups may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three classes of analogs: 1,3,4-oxadiazoles, pyridazinone derivatives, and benzaldehyde derivatives, focusing on structural features, biological activities, and physicochemical properties.
Comparison with 1,3,4-Oxadiazole Derivatives
Two oxadiazole derivatives, 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole and 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole , exhibit anti-inflammatory activities of 59.5% and 61.9%, respectively, at 20 mg/kg, comparable to indomethacin (64.3%) .
| Parameter | Target Compound | Oxadiazole Derivatives |
|---|---|---|
| Core Structure | Pyridine ring | 1,3,4-Oxadiazole ring |
| Key Substituents | 4-Bromophenyl, Cl, aldehyde | 4-Bromophenyl, propanone, aryl |
| Biological Activity | Not reported | Anti-inflammatory (59.5–61.9%) |
| Functional Group Reactivity | Aldehyde (electrophilic site) | Ketone (propanone) |
The aldehyde group in the target compound offers a reactive site for further derivatization (e.g., Schiff base formation), whereas the oxadiazoles’ ketone moiety may stabilize interactions with biological targets. The absence of a heteroaromatic oxadiazole ring in the target compound could reduce metabolic stability but enhance solubility due to the pyridine nitrogen.
Comparison with Pyridazinone Derivatives
Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide , act as FPR2 agonists , inducing calcium mobilization and chemotaxis in human neutrophils .
| Parameter | Target Compound | Pyridazinone Derivatives |
|---|---|---|
| Core Structure | Pyridine ring | Pyridazinone ring (1,2-diazine) |
| Key Substituents | 4-Bromophenyl, Cl, aldehyde | 4-Bromophenyl, methoxybenzyl, acetamide |
| Biological Activity | Not reported | FPR2 agonism (calcium signaling) |
| Functional Group Reactivity | Aldehyde | Acetamide (hydrogen-bonding capacity) |
The aldehyde group may limit bioavailability due to reactivity but could enable covalent binding strategies.
Comparison with 4-(Bromomethyl)benzaldehyde
4-(Bromomethyl)benzaldehyde (C₈H₇BrO) is a simpler benzaldehyde derivative with a bromomethyl substituent. Its toxicity profile is understudied, but its aldehyde group poses similar handling risks (e.g., skin/eye irritation) .
| Parameter | Target Compound | 4-(Bromomethyl)benzaldehyde |
|---|---|---|
| Core Structure | Pyridine ring | Benzene ring |
| Key Substituents | 4-Bromophenyl, Cl, aldehyde | Bromomethyl, aldehyde |
| Electrophilicity | Higher (pyridine N enhances aldehyde reactivity) | Moderate (benzene ring) |
| Applications | Pharmaceutical intermediate | Synthetic intermediate |
The pyridine ring in the target compound increases electron-withdrawing effects , enhancing the aldehyde’s electrophilicity compared to 4-(Bromomethyl)benzaldehyde. This could accelerate nucleophilic addition reactions but also increase instability under basic conditions.
Key Research Findings and Implications
- Structural Flexibility: The target compound’s pyridine core and halogen substituents balance aromatic stability with reactivity, distinguishing it from oxadiazoles (anti-inflammatory) and pyridazinones (FPR2 ligands) .
- Biological Potential: While the compared analogs show validated activities (anti-inflammatory, FPR2 agonism), the target compound’s pharmacological profile remains unexplored. Its aldehyde group suggests utility in prodrug design or metal coordination complexes.
- Safety Considerations : Like 4-(Bromomethyl)benzaldehyde, the aldehyde group necessitates careful handling to avoid toxicity .
Q & A
Q. What are the common synthetic routes for 2-(4-Bromophenyl)-6-chloropyridine-4-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multicomponent condensation reactions. For example, a modified Hantzsch pyridine synthesis can be employed using 4-bromobenzaldehyde, chloroacetaldehyde, and ammonium acetate under reflux in ethanol. Optimization involves:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the aldehyde group .
- Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Yield improvements (>70%) are achieved by stepwise purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm substitution patterns (e.g., downfield shifts for aldehyde protons at ~10 ppm) .
- FT-IR : Identify C=O stretch (~1700 cm⁻¹) and C-Br/C-Cl vibrations (550–650 cm⁻¹) .
- Crystallography :
- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL-2018 for refinement. Hydrogen atoms are placed geometrically, and thermal parameters are anisotropically refined .
- Validation : Check for missed symmetry and PLATON/ADDSYM to resolve twinning issues .
Q. What safety precautions are necessary when handling this aldehyde derivative in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., aldehydes).
- First Aid : Immediate flushing with water for eye exposure (15 minutes) and soap wash for skin contact .
- Storage : Keep in amber vials at 2–8°C to prevent photodegradation.
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal structure inform the design of co-crystals or pharmaceutical formulations?
- Methodological Answer :
- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs) and predict supramolecular packing .
- Co-crystal Design : Co-formers (e.g., carboxylic acids) are selected based on complementary H-bond donors/acceptors. For example, the aldehyde group can form C=O⋯H-N interactions with amines, enhancing solubility .
- Validation : Compare experimental PXRD patterns with Mercury-generated simulations to confirm co-crystal formation .
Q. What strategies are employed to resolve contradictions in reported synthetic yields or crystallographic data?
- Methodological Answer :
- Yield Discrepancies :
- Reproducibility checks : Verify moisture sensitivity of reagents (e.g., anhydrous NH₄OAc vs. hydrated forms) .
- Purity analysis : Use HPLC-MS to detect trace impurities affecting crystallization .
- Crystallographic Conflicts :
- Twinned crystals : Resolve using CELL_NOW and TWINLAWS in CrysAlisPro .
- Disorder modeling : Apply PART instructions in SHELXL to refine split positions .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., aldehyde carbon vs. halogenated aryl positions) .
- Frontier Molecular Orbitals (FMOs) : Analyze LUMO distribution to predict regioselectivity (e.g., higher reactivity at C-4 aldehyde vs. C-2 bromophenyl) .
- MD Simulations : Study solvation effects in DMSO/water mixtures to model reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
